6-Chloroimidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
6-Chloroimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 6th position and an amine group at the 3rd position of the imidazo[1,2-a]pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,2-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with α-haloketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often focus on improving yield, purity, and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The amine group at the 3rd position can engage in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Cyclization Reactions: Cyclization can be facilitated by the use of catalysts and specific reaction conditions, such as elevated temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, oxidized or reduced derivatives, and more complex heterocyclic compounds resulting from cyclization .
Scientific Research Applications
6-Chloroimidazo[1,2-a]pyrimidin-3-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as an antituberculosis agent and other therapeutic applications.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules and derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
6-Chloroimidazo[1,2-a]pyrimidin-3-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar core structure but differ in the position and type of substituents.
Imidazo[1,2-a]pyridazines: These compounds have a similar bicyclic structure but contain a different nitrogen arrangement.
Pyrimido[1,2-a]benzimidazoles: These compounds have a fused benzimidazole ring, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues .
Properties
Molecular Formula |
C6H5ClN4 |
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Molecular Weight |
168.58 g/mol |
IUPAC Name |
6-chloroimidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-9-6-10-2-5(8)11(6)3-4/h1-3H,8H2 |
InChI Key |
CUYICNBAOWTYFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(C=NC2=N1)Cl)N |
Origin of Product |
United States |
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